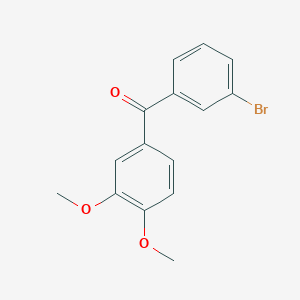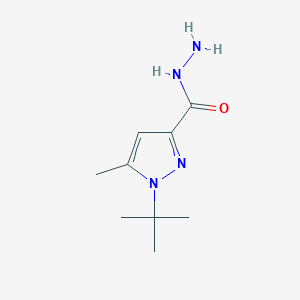
3-Bromo-3',4'-dimethoxybenzophenone
Descripción general
Descripción
The compound of interest, 3-Bromo-3',4'-dimethoxybenzophenone, is a brominated benzophenone derivative with methoxy groups. Benzophenones are a class of organic compounds that are widely used in various chemical reactions and have diverse applications, including as intermediates in organic synthesis and as photoinitiators in UV-curing applications.
Synthesis Analysis
The synthesis of related brominated benzophenone compounds often involves halogenation and functionalization of benzophenone or its derivatives. For example, the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde involves a condensation reaction followed by oxidative polycondensation reactions in an aqueous alkaline medium . Similarly, the synthesis of a green light-emitting monomer involved a Horner-Wittig-Emmons reaction of a brominated aldehyde with a phosphonite .
Molecular Structure Analysis
The molecular structure of brominated benzophenones can be characterized by various spectroscopic techniques. For instance, the crystal structure of a brominated biphenolate was determined, showing a dihedral angle between the two phenyl rings and specific bond distances indicating conjugation . The polymorphism of 4-bromobenzophenone was studied using X-ray diffractometry, revealing different polymorphs with specific physical properties and stabilization by weak hydrogen bonds .
Chemical Reactions Analysis
Brominated benzophenones can undergo various chemical reactions. For example, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to give N-substituted products, demonstrating a novel aromatic nucleophilic substitution with rearrangement . The thermal decomposition of a brominated biphenolate led to different products, indicating the versatility of brominated benzophenones in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenones can be quite diverse. The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized, showing the influence of electron-donating groups on these properties . The polymorphism of 4-bromobenzophenone revealed different melting points and densities for its polymorphs, as well as temperature-dependent lattice constants and weak bond interactions . The light-emitting performance of a brominated monomer was investigated, with specific absorption and emission wavelengths .
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity Studies
- 3-Bromo-3',4'-dimethoxybenzophenone is structurally similar to other brominated compounds like benzophenone-3 (BP-3), which have been widely used in sunscreens and other consumer products. The extensive use of BP-3 has led to its release into aquatic environments, raising concerns about its potential impact on aquatic ecosystems. Studies have shown that BP-3 is lipophilic, photostable, bioaccumulative, and can be transformed into metabolites like benzophenone-1 (BP-1) which exhibits greater estrogenic potency in vitro. This suggests that similar compounds like 3-Bromo-3',4'-dimethoxybenzophenone may also have significant environmental persistence and potential for bioaccumulation, warranting further studies on environmental monitoring and potential consequences of long-term exposure in aquatic ecosystems (Kim & Choi, 2014).
Brominated Flame Retardants (BFRs) and their Derivatives
- Novel brominated flame retardants (NBFRs) are a significant concern due to their occurrence in indoor air, dust, consumer goods, and food. The increasing application of NBFRs has led to a call for more research on their occurrence, environmental fate, and toxicity. Since 3-Bromo-3',4'-dimethoxybenzophenone is a brominated compound, understanding the implications of other NBFRs can provide insights into its potential environmental and health impacts. Studies highlight the need for optimized analytical methods to include all NBFRs and further research on indoor environments, emission sources, and potential leaching (Zuiderveen et al., 2020).
Brominated Dioxins and Furans
- The presence of brominated dioxins and furans in the environment, often associated with the use of brominated flame retardants, is a growing concern. These compounds, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), have been found to occur as trace contaminants in BFRs and are produced during the combustion of these chemicals. Understanding the toxicological profile and environmental presence of PBDDs and PBDFs can shed light on the potential risks associated with similar brominated compounds like 3-Bromo-3',4'-dimethoxybenzophenone. Studies have indicated that PBDDs and PBDFs share similar biological effects to their chlorinated analogs, and there's a potential for them to cause dermal, hepatic, and gastrointestinal toxicities in humans (Mennear & Lee, 1994).
Safety And Hazards
While specific safety and hazard information for 3-Bromo-3’,4’-dimethoxybenzophenone was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Always use personal protective equipment and ensure adequate ventilation .
Propiedades
IUPAC Name |
(3-bromophenyl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJWCGOCTKMLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373036 | |
| Record name | 3-Bromo-3',4'-dimethoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3',4'-dimethoxybenzophenone | |
CAS RN |
681469-97-6 | |
| Record name | 3-Bromo-3',4'-dimethoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 681469-97-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)




![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)



